

# X-ray crystallography of (5-Chloropyridin-2-yl)methanamine hydrochloride derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	(5-Chloropyridin-2-yl)methanamine hydrochloride
Cat. No.:	B591745

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## Comparative Analysis of X-ray Crystallography Data for Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of X-ray crystallography data for derivatives of aminopyridines, serving as a reference for the structural analysis of **(5-Chloropyridin-2-yl)methanamine hydrochloride** and related compounds. Due to the limited public availability of specific crystallographic data for **(5-Chloropyridin-2-yl)methanamine hydrochloride**, this guide leverages data from structurally similar aminopyridine compounds to provide a relevant comparative framework.

## Introduction to Structural Analysis of Aminopyridines

Aminopyridine derivatives are a crucial class of compounds in medicinal chemistry and drug development. Their three-dimensional structure, as determined by X-ray crystallography, is fundamental to understanding their biological activity, receptor binding, and pharmacokinetic properties. This guide offers a comparison of key crystallographic parameters from published studies on various aminopyridine derivatives, providing insights into the expected structural features of this molecular family.

## Comparative Crystallographic Data

The following table summarizes key crystallographic data from the analyses of several aminopyridine derivatives. This data allows for a quantitative comparison of unit cell dimensions, space groups, and refinement parameters, which are critical for assessing the quality of crystallographic studies and understanding the crystal packing of these molecules.

Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	R-factor	Ref.
N'-amino pyridine-2-carboximidamide	C <sub>6</sub> H <sub>8</sub> N <sub>4</sub>	Mono clinic	P2 <sub>1</sub> /C	12.0258(15) )	8.0563(10) )	12.4478(13) )	104.157(4) )	4	0.0619	[1]
[Cu(3-amino pyridine-2-carboximidamide)NCS) <sub>2</sub> ] <sup>2+</sup>	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> CuN <sub>6</sub> S <sub>2</sub>	Mono clinic	P2 <sub>1</sub> /n	-	-	-	-	-	-	[2]
[Cu(4-amino pyridine-2-carboximidamide)NCS) <sub>2</sub> ] <sup>2+</sup>	C <sub>17</sub> H <sub>18</sub> N <sub>8</sub> CuN <sub>7</sub> S <sub>2</sub>	Mono clinic	P2 <sub>1</sub> /n	-	-	-	-	-	-	[2]
4-amino pyridinium 4-acetyl (pyridin-4-yl)-	C <sub>14</sub> H <sub>16</sub> N <sub>6</sub> O <sub>3</sub>	Triclinic	P-1	7.7890(5)	8.6069(6)	12.4753(8)	72.754(3)	2	0.0594	[3]

yl)-1H

-1,2,3

-

triazol

-5-

olate

mono

hydra

te

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Note: Complete unit cell parameters for some compounds were not available in the provided search results.

## Key Structural Features and Interactions

Analysis of the crystal structures of aminopyridine derivatives reveals recurring structural motifs and intermolecular interactions that govern their solid-state packing.

- **Hydrogen Bonding:** N-H···N and N-H···S hydrogen bonds are prevalent in the crystal structures of aminopyridine derivatives, often leading to the formation of one-dimensional chains or two-dimensional networks.[\[1\]](#)[\[4\]](#) In the case of N'-aminopyridine-2-carboximidamide, intermolecular N—H···N hydrogen-bonding interactions result in a two-dimensional network.[\[4\]](#)
- **Planarity and Torsion Angles:** The degree of planarity of the pyridine ring and the torsion angles between the ring and its substituents are key structural descriptors. For instance, in N'-aminopyridine-2-carboximidamide, the non-hydrogen atoms are nearly planar, while a related derivative exhibits a significant twist around the central N-N bond.[\[1\]](#)[\[4\]](#)
- **Coordination in Metal Complexes:** In coordination compounds, aminopyridine ligands coordinate to metal centers through their nitrogen atoms. The geometry of the resulting complex, such as square planar or square pyramidal, is determined by the metal ion and the other coordinating ligands.[\[2\]](#)[\[5\]](#)

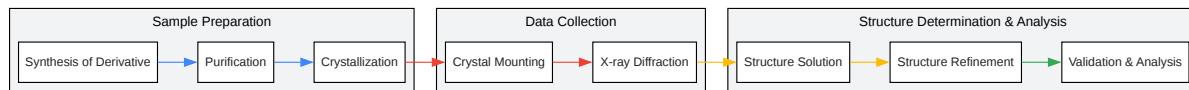
# Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized experimental protocol for the structural determination of aminopyridine derivatives by single-crystal X-ray diffraction, based on common practices reported in the literature.[2][4][5]

- Crystallization: Suitable single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.
- Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.
- Data Analysis and Visualization: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The structure is often visualized using software such as ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program) to represent the atoms as thermal ellipsoids.[1]

## Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallography.



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Caption: Workflow of single-crystal X-ray crystallography.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)